molecular formula C19H15ClN2O3S B2957505 N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide CAS No. 868377-17-7

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide

Cat. No. B2957505
CAS RN: 868377-17-7
M. Wt: 386.85
InChI Key: LAXPVBCQQNZLLL-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical trials. CPI-613 is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is an essential metabolic pathway for cancer cell growth and survival.

Scientific Research Applications

Anticancer Properties

Benzothiazole derivatives, including structures similar to N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide, have been investigated for their anticancer activities. These compounds show promise in inhibiting the growth of cancer cells, with some derivatives demonstrating significant proapoptotic effects, especially against specific cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) (Corbo et al., 2016). Such activities suggest the potential therapeutic applications of these compounds in oncology.

Antimicrobial Activity

Benzothiazole derivatives have also been explored for their antimicrobial properties. Studies have shown that certain benzothiazole compounds possess antibacterial activity against various bacterial strains, including Streptococcus pyogenes. This suggests the potential use of such compounds in developing new antimicrobial agents (Gupta, 2018).

Corrosion Inhibition

In the field of materials science, benzothiazole derivatives have been utilized as corrosion inhibitors for metals. These compounds offer protective properties against corrosion, making them valuable in industrial applications where metal preservation is crucial (Hu et al., 2016).

Photocatalytic Applications

Some benzothiazole derivatives are being investigated for their photocatalytic properties, which can be utilized in environmental remediation processes, such as the degradation of pollutants. These compounds, when used as photocatalysts, can enhance the rate of photodegradation of harmful substances, offering a potential method for water and air purification (Torimoto et al., 1996).

Organic Synthesis and Chemical Research

In organic chemistry, benzothiazole compounds serve as key intermediates in the synthesis of various heterocyclic compounds. Their unique chemical structure allows for the development of novel organic synthesis methods, contributing to the advancement of medicinal chemistry and drug development (Evindar & Batey, 2006).

properties

IUPAC Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S/c1-4-10-22-17-14(20)6-5-7-16(17)26-19(22)21-18(23)13-9-8-12(24-2)11-15(13)25-3/h1,5-9,11H,10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXPVBCQQNZLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)CC#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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